methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
Historical Development of Tetrahydroisoquinoline Chemistry
The tetrahydroisoquinoline scaffold emerged as a critical pharmacophore in the late 19th century, with foundational work by Bischler and Napieralski enabling the synthesis of dihydroisoquinolines via acid-catalyzed cyclization of β-arylethylamides. Early applications focused on alkaloid synthesis, exemplified by the dehydrogenation of tetrahydroisoquinoline to isoquinoline, a precursor to opioids and antimicrobial agents. The Bischler-Napieralski reaction, employing reagents like phosphoryl chloride (POCl₃), established a paradigm for constructing THIQ’s bicyclic structure, facilitating explorations into regioselective substitutions. By the mid-20th century, advances in stereoselective hydrogenation allowed access to enantiopure THIQ derivatives, critical for studying structure-activity relationships in central nervous system (CNS) targets.
Significance of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines in Medicinal Research
6,7-Dimethoxy-THIQ derivatives, such as tetrahydropapaverine, exhibit enhanced bioavailability due to methoxy groups’ dual role in modulating lipophilicity and hydrogen-bonding capacity. These substitutions mimic natural alkaloids like papaverine, which bind adenosine receptors and phosphodiesterases. The methoxy groups at C6 and C7 stabilize THIQ’s planar conformation, optimizing π-π interactions with aromatic residues in enzyme active sites. Comparative studies show that 6,7-dimethoxy-THIQs exhibit superior metabolic stability over non-substituted analogs, attributed to steric shielding of oxidation-prone positions.
Structural Significance of N-Benzoylated Tetrahydroisoquinolines
N-Benzoylation introduces a ketone moiety at THIQ’s nitrogen, altering electronic distribution and conformational flexibility. For instance, 1-benzyl-THIQ derivatives demonstrate increased α~2~-adrenergic receptor affinity compared to non-acylated analogs, likely due to enhanced van der Waals interactions with hydrophobic receptor pockets. The 2-chlorobenzoyl group in the target compound further augments selectivity: the ortho-chloro substituent induces torsional strain, favoring a bioactive conformation that minimizes off-target binding. This modification also improves crystallinity, facilitating X-ray diffraction studies critical for drug design.
Research Evolution of Complex Tetrahydroisoquinoline Derivatives
Modern synthetic strategies, such as rhodium-catalyzed [3+2] cycloadditions, enable enantioselective construction of C1-substituted THIQs with >99% enantiomeric excess. These methods contrast with classical approaches reliant on resolution techniques. Recent work on thiazepino-THIQ hybrids highlights the scaffold’s adaptability: sulfur incorporation via Bischler-Napieralski cyclization expands bioactivity profiles, yielding compounds with dual serotonin and dopamine receptor modulation. The target compound’s methyl benzoate ester exemplifies esterase-sensitive prodrug strategies, enabling controlled release of active metabolites.
Academic Positioning of 2-Chlorobenzoyl-Tetrahydroisoquinoline Compounds
2-Chlorobenzoyl-THIQ derivatives occupy a niche in kinase inhibitor research, where the ortho-chloro group’s electron-withdrawing effects enhance binding to ATP pockets. For example, 2-(4-chlorobenzoyl)-THIQ derivatives exhibit IC~50~ values <10 nM against Abelson tyrosine kinase (ABL1), outperforming meta- and para-substituted analogs. The target compound’s ortho-chloro configuration may further exploit halogen bonding with kinase hinge regions, a hypothesis supported by computational docking studies. Academic interest also centers on photostability: chloro-substituted THIQs resist UV degradation better than fluoro or methyl analogs, enabling long-term storage in preclinical formulations.
Table 1: Comparative Properties of Select Tetrahydroisoquinoline Derivatives
Properties
IUPAC Name |
methyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO6/c1-32-24-14-18-12-13-29(26(30)20-6-4-5-7-22(20)28)23(21(18)15-25(24)33-2)16-35-19-10-8-17(9-11-19)27(31)34-3/h4-11,14-15,23H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHFNCVVUVKVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3Cl)COC4=CC=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps. One common approach is to start with the preparation of the 2-chlorobenzoyl chloride, which is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions to form the intermediate. This intermediate is then coupled with methyl 4-hydroxybenzoate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and the use of automated reactors can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Similarity and Functional Group Variations
- Triazine-Based Analogs: Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (from ): This compound features a triazine core linked to bromo, formyl, and methoxyphenoxy groups. Unlike the tetrahydroisoquinoline in the target compound, the triazine ring confers rigidity and electron-deficient characteristics, making it suitable for herbicide applications (e.g., as seen in sulfonylurea herbicides) . Metsulfuron Methyl Ester (from ): A triazine-containing sulfonylurea herbicide with methoxy and methyl substituents. Its mode of action involves acetolactate synthase inhibition, a target absent in tetrahydroisoquinoline-based compounds .
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
The 2-chlorobenzoyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, a feature absent in methoxy- or methyl-substituted triazine analogs. This aligns with ’s emphasis on structural similarity dictating bioactivity . - Agrochemical vs. Pharmaceutical Potential: Triazine analogs (e.g., metsulfuron) are optimized for plant enzyme inhibition, whereas the tetrahydroisoquinoline scaffold in the target compound may favor mammalian targets due to its resemblance to endogenous alkaloids.
Biological Activity
Methyl 4-{[2-(2-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C27H26ClNO6
- IUPAC Name : this compound
- SMILES Notation : COC(c(cc1)ccc1OCC(c(cc1OC)c(CC2)cc1OC)N2C(c1cccc(Cl)c1)=O)=O
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its interactions with various molecular targets.
Pharmacological Effects
- Antioxidant Activity : Studies have indicated that compounds with similar structures possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
- Anticancer Properties : Research suggests that tetrahydroisoquinoline derivatives can inhibit the proliferation of cancer cells. This compound may exhibit similar effects by inducing apoptosis in specific cancer cell lines.
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from damage.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
G Protein-Coupled Receptors (GPCRs)
Research has shown that isoquinoline derivatives can modulate GPCR activity. These receptors play a critical role in signal transduction and are involved in numerous physiological processes.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Synthesis and Biological Evaluation | A study demonstrated that tetrahydroisoquinoline derivatives exhibited significant anti-inflammatory and anticancer activities in vitro. |
| Neuroprotective Properties | Research indicated that similar compounds could reduce neuronal cell death induced by oxidative stress. |
| Antioxidant Activity Assessment | Compounds with related structures showed high radical scavenging activity in various assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
